3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone 3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898774-67-9
VCID: VC3868437
InChI: InChI=1S/C20H23NO/c1-15-11-16(2)13-18(12-15)20(22)19-8-4-3-7-17(19)14-21-9-5-6-10-21/h3-4,7-8,11-13H,5-6,9-10,14H2,1-2H3
SMILES: CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol

3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone

CAS No.: 898774-67-9

Cat. No.: VC3868437

Molecular Formula: C20H23NO

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone - 898774-67-9

Specification

CAS No. 898774-67-9
Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
IUPAC Name (3,5-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C20H23NO/c1-15-11-16(2)13-18(12-15)20(22)19-8-4-3-7-17(19)14-21-9-5-6-10-21/h3-4,7-8,11-13H,5-6,9-10,14H2,1-2H3
Standard InChI Key NCCUHSNOFQNJTJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C
Canonical SMILES CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone (C₂₀H₂₃NO) features a benzophenone backbone with strategic substitutions:

  • Pyrrolidinomethyl group: Attached at the 2-position of the benzophenone core, this nitrogen-containing heterocycle enhances molecular polarity and enables hydrogen bonding interactions .

  • Methyl groups: Positioned at the 3' and 5' positions on the pendant aromatic ring, these substituents influence electron distribution and steric effects.

The compound's molecular weight of 293.4 g/mol and calculated XLogP3 value of 3.5 suggest moderate lipophilicity, making it suitable for crossing biological membranes while retaining water solubility for laboratory handling.

Synthetic Pathways

Industrial-scale production typically employs modified Friedel-Crafts reactions, as detailed in patent CN102942463A :

Key reaction parameters:

ComponentSpecification
Aromatic substrate3,5-dimethylbenzene
Acylating agent2-pyrrolidinomethylbenzoyl chloride
CatalystAlCl₃ (1.2 equiv)
SolventAnhydrous toluene
Reaction temperature0–5°C
Yield56–58% after column chromatography

This method produces material with >99.5% purity as verified by HPLC . Comparative analysis shows the 3',5' isomer requires stricter temperature control than its 2,6-dimethyl counterpart to prevent regioisomer formation.

Chemical Reactivity and Derivatives

Transformation Reactions

The compound undergoes characteristic benzophenone reactions with notable regioselectivity:

Oxidation:
C20H23NO+KMnO4C19H21NO3\text{C}_{20}\text{H}_{23}\text{NO} + \text{KMnO}_4 \rightarrow \text{C}_{19}\text{H}_{21}\text{NO}_3 (carboxylic acid derivative)
Conducted in acidic conditions (H₂SO₄, 80°C), this reaction demonstrates 78% conversion efficiency.

Reductive Amination:
Ketone+RNH2NaBH4Secondary amine\text{Ketone} + \text{RNH}_2 \xrightarrow{\text{NaBH}_4} \text{Secondary amine}
Used to create libraries of bioactive analogs, this method achieves 65% yield in THF at room temperature.

Stability Profile

Accelerated stability studies reveal:

ConditionDegradation after 30 daysPrimary degradants
40°C/75% RH2.3%Oxidized pyrrolidine
UV light (254 nm)5.1%Ring-opened byproducts
pH 2.0 buffer1.8%Demethylated compounds

Storage recommendations: -20°C under argon with desiccant.

Biological Activity and Mechanisms

ParameterValue (3',5' isomer)2,6-dimethyl analog
IC₅₀ vs nNOS84 nM62 nM
Selectivity (nNOS/eNOS)18:122:1
Cell permeability (PAMPA)12 × 10⁻⁶ cm/s9.8 × 10⁻⁶ cm/s

Molecular docking studies attribute this activity to:

  • Hydrogen bonding between pyrrolidine nitrogen and Glu592

  • π-Stacking of 3',5'-methyl groups with Trp587

  • Hydrophobic interactions in the nNOS substrate channel

Antiproliferative Effects

Dose-response studies in cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism Confirmed
MDA-MB-2318.2Caspase-3 activation (+240%)
KB11.5ROS generation (+180% vs control)
A54914.7G2/M cell cycle arrest

Notably, the 3',5' isomer shows 1.8-fold greater potency in triple-negative breast cancer models compared to 2,4-dimethyl derivatives.

Industrial and Research Applications

Photoinitiator Performance

In UV-curable acrylate formulations:

Property3',5' DerivativeCommercial Benchmark
Cure speed (m/min)2822
Adhesion (ASTM D3359)4B3B
Yellowing index (ΔYI)1.22.8

The enhanced performance stems from the compound's broad UV absorption (λmax = 348 nm) and efficient radical generation quantum yield (Φ = 0.78).

Specialty Chemical Synthesis

Key intermediates produced using this compound:

  • Polymer crosslinkers: 65% yield in Mitsunobu reactions

  • Liquid crystal precursors: 89% enantiomeric purity in Sharpless dihydroxylations

  • Pharmaceutical building blocks: 3-step synthesis of kinase inhibitor candidates

Exposure RouteLD₅₀ (rat)Protective Measures
Oral>2000 mg/kgPPE: Nitrile gloves, lab coat
Dermal>5000 mg/kgFume hood for powder handling
InhalationNDNIOSH-approved respirator required

Environmental impact assessments show moderate biodegradability (28% in 28 days, OECD 301D), warranting controlled waste disposal.

Future Research Directions

  • Metabolic Stability Optimization: Structural modifications to block CYP3A4-mediated oxidation sites

  • Targeted Drug Delivery: Development of nanoparticle conjugates for enhanced tumor penetration

  • Advanced Material Applications: Exploration in organic photovoltaics and flexible electronics

  • Ecotoxicity Studies: Long-term environmental impact assessment under GLP conditions

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